REACTION_CXSMILES
|
[CH3:1][OH:2].[N+:3]([C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O)([O-:5])=[O:4].C[C:15](C)([C:19]([O-:21])=[O:20])C([O-])=O.N1CCCC[CH2:24]1.[C:29](O)(=[O:31])C>>[N+:3]([C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[C:15]([C:19]([O:21][CH3:24])=[O:20])[C:1]([O:31][CH3:29])=[O:2])([O-:5])=[O:4]
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
103.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
90.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under reflux for 25 hours
|
Duration
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25 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
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Details
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Water was added to the mixture, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethylacetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, then dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystals
|
Type
|
WASH
|
Details
|
were washed with IPE
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=C(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |